molecular formula C15H18N2O2 B12448991 (4-Benzyloxy-3-methoxy-benzyl)-hydrazine CAS No. 887594-22-1

(4-Benzyloxy-3-methoxy-benzyl)-hydrazine

Cat. No.: B12448991
CAS No.: 887594-22-1
M. Wt: 258.32 g/mol
InChI Key: YFPVSLDFVAWSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzyloxy-3-methoxy-benzyl)-hydrazine is an organic compound that features a benzyl group substituted with benzyloxy and methoxy groups, and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyloxy-3-methoxy-benzyl)-hydrazine typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyloxy-3-methoxy-benzyl)-hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(4-Benzyloxy-3-methoxy-benzyl)-hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Benzyloxy-3-methoxy-benzyl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyloxy and methoxy groups may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxybenzyl alcohol: Similar structure but lacks the hydrazine group.

    4-Benzyloxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of a hydrazine group.

    4-Benzyloxy-3-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydrazine group.

Uniqueness

(4-Benzyloxy-3-methoxy-benzyl)-hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

887594-22-1

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)methylhydrazine

InChI

InChI=1S/C15H18N2O2/c1-18-15-9-13(10-17-16)7-8-14(15)19-11-12-5-3-2-4-6-12/h2-9,17H,10-11,16H2,1H3

InChI Key

YFPVSLDFVAWSGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNN)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.